1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea
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Overview
Description
The compound “1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea” is part of a class of compounds known as triazolopyrazines . These compounds are known for their potential in medicinal chemistry, particularly as building blocks for drug development .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of commercially available reagents and provides quick and multigram access to the target derivatives . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized, showing satisfactory activity compared with the lead compound foretinib .
Molecular Structure Analysis
Triazolopyrazines are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Chemical Reactions Analysis
The development of triazolopyrazines involves the creation of a small library of these compounds with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of triazolo[4,3-a]pyrazines and related derivatives have been a subject of interest due to their potential biological activities. For instance, studies have focused on synthesizing various substituted and methyl-substituted triazolo[4,3-a]pyrazines as model compounds for bioactive molecules. These efforts include the development of novel methods for preparing these compounds and investigating their chemical reactions and interactions (Schneller & May, 1978; Clarke, Mares, & Mcnab, 1997; Xiao, Li, Meng, & Shi, 2008) (Schneller & May, 1978) (Clarke, Mares, & Mcnab, 1997) (Xiao, Li, Meng, & Shi, 2008).
Biological Activities and Drug Design
Several derivatives of triazolo[4,3-a]pyrazines have been evaluated for their potential as bioisosteres in drug design, particularly as inhibitors of enzymes like phosphodiesterase type 4. This evaluation has led to the discovery of compounds with significant biological activities, demonstrating the versatility of this scaffold in medicinal chemistry (Raboisson et al., 2003; Bektaş et al., 2007) (Raboisson et al., 2003) (Bektaş et al., 2007).
Potential as P2X7 Antagonists
Methyl-substituted derivatives of triazolo[4,3-a]pyrazines have been identified as potent antagonists of the P2X7 receptor, highlighting their potential for therapeutic applications in treating conditions related to P2X7 activity. This research underscores the significance of structural modifications in enhancing biological activity and specificity (Rudolph et al., 2015) (Rudolph et al., 2015).
Antimicrobial and Antifungal Activities
Compounds based on the triazolo[4,3-a]pyrazine scaffold have also been synthesized and tested for their antimicrobial and antifungal properties. These studies have identified several derivatives with potent inhibitory activity against a range of pathogens, suggesting the potential of these molecules in developing new antimicrobial agents (Hassan, 2013) (Hassan, 2013).
Mechanism of Action
Target of Action
The primary targets of 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, survival, and migration. Inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis .
Mode of Action
This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and migration. This disruption can lead to the inhibition of tumor growth and angiogenesis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Future Directions
properties
IUPAC Name |
1-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-10-9(16)12-5-6-13-14-7-8(17-2)11-3-4-15(6)7/h3-4H,5H2,1-2H3,(H2,10,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCHBOQSFOTLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NN=C2N1C=CN=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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